For Ibrutinib and stereospecific API synthesis, racemic or incorrect enantiomer leads to inactive impurities. (S)-Cbz-piperidin-3-ol solves this with fixed (S)-chirality and acid-stable Cbz protection, removable via mild hydrogenolysis.
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(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative where the amine is protected by a carboxybenzyl (Cbz) group. This specific configuration makes it a high-value intermediate, primarily used in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs). Its utility is defined by two critical features: the fixed (S)-stereochemistry at the C3 position and the chemical behavior of the N-Cbz protecting group, which dictates its compatibility with specific synthetic routes and deprotection strategies. These characteristics are non-trivial and directly impact the feasibility, yield, and purity of multi-step syntheses for high-value molecules.
Substituting this compound is often unviable due to stringent synthetic requirements. Using the racemic mixture or the incorrect (R)-enantiomer will result in the formation of undesired stereoisomers in the final product, which can be inactive or toxic and require costly and often impractical chiral separations. Furthermore, replacing the N-Cbz protecting group with an alternative, such as N-Boc ((S)-tert-butyl 3-hydroxypiperidine-1-carboxylate), fundamentally alters the deprotection strategy. The Cbz group is selectively removed by catalytic hydrogenolysis, whereas the Boc group is removed by acid. A process designed for the mild, neutral conditions of hydrogenolysis will fail if an acid-labile Boc-protected intermediate is used, making the two compounds non-interchangeable within an established synthetic workflow.
The synthesis of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, critically depends on the (S)-stereochemistry of the 3-hydroxypiperidine moiety to achieve its therapeutic effect. Process patents for Ibrutinib explicitly specify the use of an N-protected (S)-3-hydroxypiperidine derivative as a key starting material. Using the (R)-enantiomer or a racemic mixture would lead to the synthesis of an incorrect and therapeutically inactive final product, making the procurement of the enantiomerically pure (S)-form a non-negotiable requirement.
| Evidence Dimension | Suitability as API Precursor |
| Target Compound Data | Required for synthesis of the active (R)-Ibrutinib enantiomer. |
| Comparator Or Baseline | (R)- or (rac)-Benzyl 3-hydroxypiperidine-1-carboxylate: Leads to inactive or impure final API. |
| Quantified Difference | 100% formation of desired diastereomer vs. 0% or 50% (requiring separation). |
| Conditions | Multi-step synthesis of Ibrutinib. |
For pharmaceutical synthesis targeting specific enantiomers, starting with the correct chiral building block is mandatory to ensure the efficacy and purity of the final drug.
The N-Cbz group is a robust protecting group stable to both acidic and basic conditions commonly used in multi-step synthesis. Its primary advantage is its selective removal under mild, neutral conditions via catalytic hydrogenolysis (e.g., H2, Pd/C). This makes it orthogonal to acid-labile protecting groups like Boc. A synthetic route can therefore be designed where a Boc group is removed with an acid like TFA without affecting the Cbz-protected piperidine nitrogen, which can then be deprotected in a subsequent, non-acidic step. This orthogonality is a critical tool for process chemists building complex molecules.
| Evidence Dimension | Protecting Group Stability & Removal |
| Target Compound Data | N-Cbz group is stable to strong acids (e.g., TFA) but cleaved by catalytic hydrogenolysis. |
| Comparator Or Baseline | (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (Boc-protected): N-Boc group is cleaved by strong acids but stable to hydrogenolysis. |
| Quantified Difference | Qualitative but absolute: provides a completely different (orthogonal) set of deprotection conditions, enabling selective deprotection in the presence of acid-sensitive functional groups. |
| Conditions | Standard conditions for Boc removal (e.g., neat TFA) vs. Cbz removal (e.g., H2, Pd/C, in MeOH/EtOAc). |
This allows for selective chemical manipulations at different parts of a molecule, a fundamental requirement in the synthesis of complex APIs, making this compound the correct choice for hydrogenolysis-based deprotection routes.
In the context of large-scale synthesis of Ibrutinib, process optimization is critical. A patent for an Ibrutinib production process explicitly notes that N-protecting groups such as benzyl and Cbz are more cost-effective than N-Boc for the (S)-3-hydroxypiperidine intermediate. The same patent further states that the removal of these protecting groups was found to be simpler, more efficient, and did not yield additional impurities compared to N-Boc deprotection, with reaction conversions greater than 95%.
| Evidence Dimension | Process Cost & Efficiency |
| Target Compound Data | Use of Cbz-protected intermediate described as more cost-effective and efficient for deprotection. |
| Comparator Or Baseline | (S)-1-Boc-3-hydroxypiperidine: Noted as less cost-effective in a specific patented process. |
| Quantified Difference | Conversion >95% for reaction sequence. |
| Conditions | Industrial synthesis process for Ibrutinib intermediates. |
For industrial procurement, lower-cost and higher-efficiency intermediates directly reduce the final cost of goods for the API, making this a preferred building block for specific manufacturing processes.
This compound is the precursor of choice for synthesizing stereospecific covalent inhibitors like Ibrutinib, where the (S)-piperidine moiety is essential for binding to the target kinase. Its use ensures the correct stereochemistry in the final API, avoiding impurities and loss of activity.
Ideal for complex synthetic routes that contain acid-sensitive functional groups or other acid-labile protecting groups (e.g., Boc, trityl). The Cbz group's stability to acid allows for selective deprotection elsewhere, while its own removal via mild catalytic hydrogenolysis preserves the integrity of the wider molecule.
In industrial settings where cost of goods is a primary driver, this compound serves as a more cost-effective precursor compared to its N-Boc counterpart in certain established and patented manufacturing routes for APIs like Ibrutinib.